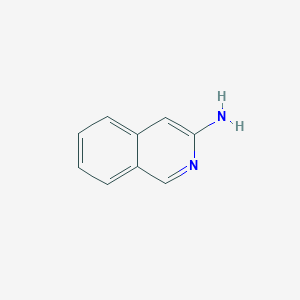

isoquinolin-3-amine

描述

属性

IUPAC Name |

isoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCKDIRCVDCQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50903057 | |

| Record name | NoName_3645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50903057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25475-67-6 | |

| Record name | 3-Aminoisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-AMINOISOQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoquinolin-3-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEY32ZN5CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Suzuki Coupling with 2-Nitrophenylboronic Acid

In the first step, 1-bromoisoquinolin-3-amines undergo Suzuki-Miyaura cross-coupling with 2-nitrophenylboronic acid under catalytic conditions (Pd(PPh₃)₄, Na₂CO₃, 95°C). This reaction affords 1-(2-nitrophenyl)isoquinolin-3-amines (3a–e) in high yields (73–92%). The electronic and steric effects of substituents at the 4-position of the isoquinoline core significantly influence coupling efficiency, with electron-donating groups enhancing reactivity.

Table 1: Yields and Physical Properties of Suzuki Coupling Products (3a–e)

| Compound | R Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 3a | H | 84 | 154–155 |

| 3b | Me | 92 | 162–163 |

| 3c | OMe | 89 | 148–150 |

| 3d | Cl | 73 | 170–172 |

| 3e | Br | 81 | 185–187 |

Cadogan Cyclization under Microwave Irradiation

The second step involves Cadogan cyclization of 3a–e using triethyl phosphite under microwave irradiation (20 min, sealed vial). This reductive cyclization generates the indazolo[3,2-a]isoquinoline framework via nitrene intermediate formation, with yields ranging from 79% to 91%. The reaction’s success relies on microwave-assisted heating, which accelerates kinetics while minimizing side reactions.

Key Mechanistic Insight :

The nitrene intermediate (generated from nitro group reduction) undergoes intramolecular attack on the isoquinoline nitrogen, forming a five-membered indazole ring. Spectroscopic data (e.g., downfield-shifted aromatic protons in ¹H NMR) confirm extended conjugation in the fused system.

Microwave-Assisted Cyclocondensation for N-Substituted 3-Aminoisoquinolines

Méndez et al. developed a catalyst-free method for synthesizing N-substituted 3-aminoisoquinolines via microwave-assisted cyclocondensation of 2-acylphenylacetonitriles (1) with amines (2). Although this approach primarily yields N-aryl/alkyl derivatives, it offers insights into modulating the amino group at position 3.

Reaction Optimization and Scope

Reactions were conducted in ethanol under microwave irradiation (100–120°C, 10–30 min), eliminating the need for traditional catalysts like P₂O₅/SiO₂. The protocol demonstrated broad substrate tolerance, accommodating aryl (e.g., aniline, p-toluidine) and alkyl (e.g., n-butylamine) amines.

Table 2: Selected 3-Aminoisoquinolines Synthesized via Microwave Irradiation

| Product | R (Isoquinoline) | R¹ (Amine) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 3a | Ph | Ph | 40 | 89–90 |

| 3b | Ph | n-Bu | 44 | 164–165 |

| 3e | Me | Me | 77 | 80–81 |

| 3h | Me | p-Tolyl | 48 | 87–88 |

Comparative Analysis of Synthetic Approaches

Efficiency and Practicality

-

Cadogan Cyclization : High yields (>80%) and short reaction times (20 min) make this method suitable for fused systems but require specialized precursors.

-

Microwave Cyclocondensation : Moderate yields (34–77%) and catalyst-free conditions favor scalability, though N-substitution limits direct access to the parent amine.

化学反应分析

Microwave-Assisted Substitution Reactions

Isoquinolin-3-amine derivatives are synthesized via cyclocondensation of 2-acylphenylacetonitriles with amines under microwave irradiation. This method optimizes reaction times and reduces catalyst loading compared to conventional heating. Key findings include:

Table 1: Yields and Melting Points of Substituted 3-Aminoisoquinolines

| Product | R Group | R₁ Group | Isolated Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 3a | Ph | Ph | 40 | 89–90 |

| 3e | Me | Me | 77 | 80–81 |

| 3f | Me | n-Bu | 59 | 123–124 |

| 3h | Me | p-Tolyl | 48 | 87–88 |

-

Reaction Conditions : Reactions use P₂O₅/SiO₂ as a catalyst under microwave irradiation (150–200 W, 5–10 minutes) .

-

Mechanism : The process involves nucleophilic attack of the amine on the nitrile group, followed by cyclization to form the isoquinoline core.

Transition Metal-Catalyzed Cyclization

This compound derivatives are accessible through rhodium(III)- and ruthenium(II)-catalyzed C–H activation strategies:

Rhodium-Catalyzed Three-Component Reactions

-

Substrates : Aryl ketones, hydroxylamine, and internal alkynes.

-

Conditions : [{RuCl₂( p-cymene)}₂] catalyst with NaOAc at 120°C .

-

Outcome : Multisubstituted isoquinolines form via oxime intermediates, enabling rapid assembly of fused heterocycles.

Copper-Catalyzed Cascade Reactions

-

Substrates : 2-Haloaryloxime acetates react with β-diketones, β-keto esters, or β-keto nitriles.

-

Application : This method synthesizes functionalized indolo[1,2- a]quinazolines when indoles replace active methylene compounds.

Visible Light-Mediated Radical Cyclization

A photochemical approach enables the synthesis of isoquinoline derivatives:

-

Substrates : Acyl peroxides and isocyanides.

-

Conditions : Visible light irradiation (blue LEDs) at room temperature .

-

Mechanism : Singlet-excited isocyanides generate aryl/alkyl radicals, which undergo imidoyl radical formation and subsequent cyclization.

Industrial-Scale Synthetic Routes

Industrial methods prioritize efficiency and scalability:

-

Metal-Free Transannulation : 1-Sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles undergo intramolecular cyclization without metal catalysts .

-

Buchwald–Hartwig Arylamination : Introduces aryl groups to the isoquinoline core, enabling structural diversification for drug discovery .

Key Research Insights

-

Yield Optimization : Microwave irradiation improves yields (e.g., 77% for 3e vs. 40% for 3a) by enhancing reaction kinetics .

-

Regioselectivity : Transition metal catalysts ensure precise control over substitution patterns, critical for pharmaceutical applications .

-

Functional Group Tolerance : Methods accommodate electron-donating and electron-withdrawing substituents, broadening synthetic utility .

These reactions underscore this compound’s versatility as a scaffold in medicinal chemistry and materials science.

科学研究应用

Chemical Synthesis

Isoquinolin-3-amine serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its derivatives are utilized to create various biologically active molecules, including:

- Anticancer Agents : Isoquinoline derivatives have shown efficacy against multiple cancer types. For instance, compounds like noscapine disrupt microtubule dynamics and induce apoptosis in cancer cells .

- Enzyme Inhibitors : this compound is involved in the development of inhibitors targeting specific enzymes, such as caspase-3, which plays a critical role in apoptosis regulation .

Biological Applications

This compound has been extensively studied for its biological activities:

Anticancer Properties

Recent studies have demonstrated that isoquinoline derivatives possess significant anticancer potential. For example, a series of isoquinoline-based compounds have been synthesized and evaluated for their ability to inhibit epidermal growth factor receptor (EGFR), with some showing greater potency than conventional chemotherapeutics like lapatinib and gefitinib .

Antimicrobial Activity

Isoquinoline derivatives exhibit broad-spectrum antimicrobial properties. Berberine, a well-known isoquinoline derivative, has demonstrated effectiveness against bacteria, fungi, and parasites through mechanisms such as disrupting microbial membranes .

Industrial Applications

Beyond its medicinal uses, this compound finds applications in various industrial sectors:

Material Science

Isoquinoline derivatives are being explored for their potential in developing advanced materials. Their unique chemical properties allow for the creation of polymers and metal-organic frameworks (MOFs) used in gas storage and catalysis .

Fluorescent Probes

Recent research has highlighted the fluorescent properties of isoquinoline derivatives, making them suitable candidates for use as fluorophores in biological imaging applications .

Case Studies

作用机制

The mechanism of action of 3-aminoisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor binding, thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular responses.

相似化合物的比较

Key Properties:

- Molecular Formula : C₉H₈N₂

- Physical State : Typically a white to yellowish solid, soluble in polar organic solvents like acetonitrile and chloroform .

- Fluorescence : Exhibits strong fluorescence with absorption at 363 nm and emission at 431 nm in acetonitrile, with a quantum yield of 0.28 .

- Synthesis : Synthesized via Buchwald–Hartwig cross-coupling or nucleophilic aromatic substitution, often involving palladium catalysts .

Structural and Functional Analogues

Table 1: Structural Comparison

Table 2: Physicochemical and Functional Comparison

Key Differences :

- Quinolin-3-amine derivatives often require milder conditions for functionalization due to the quinoline ring’s electronic properties .

- This compound’s fluorescence is superior to quinolin-3-amine, making it more suitable for optical applications .

生物活性

Isoquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, enzyme inhibition, and potential applications in drug development.

Chemical Structure and Synthesis

This compound (CHN) is characterized by a bicyclic structure that includes a nitrogen atom in the isoquinoline ring. Its synthesis often involves methods such as Buchwald–Hartwig arylamination, which allows for the introduction of various substituents that can modify its biological activity.

1. Anticancer Properties

This compound derivatives have shown promising anticancer activities in various studies. For example, a study highlighted the synthesis of novel triazolo[3,4-a]isoquinoline derivatives, which demonstrated significant cytotoxic effects on A549 lung cancer cells. The most potent compound increased early apoptotic cells from 0.49% to 3.08% and late apoptotic cells from 0.21% to 15.24% after treatment, indicating a strong pro-apoptotic effect .

Table 1: Apoptotic Effects of Isoquinolin Derivatives on A549 Cells

| Compound | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

|---|---|---|---|

| Control | 0.49 | 0.21 | 0.70 |

| Compound 3e | 2.3 | 8.76 | 11.06 |

| Compound 3f | 3.08 | 15.24 | 18.32 |

These findings suggest that this compound derivatives can induce apoptosis through both caspase-dependent and independent pathways, enhancing their potential as anticancer agents.

2. Enzyme Inhibition

Isoquinolin-3-amines have also been evaluated for their ability to inhibit various enzymes, including kinases and carbonic anhydrases (CAs). For instance, certain derivatives have been identified as inhibitors of p70S6Kβ kinase, which is implicated in cancer cell proliferation . Additionally, isoquinoline derivatives have shown inhibitory effects on human carbonic anhydrase isoforms I and II, with varying degrees of potency .

Table 2: Inhibition Potency of Isoquinoline Derivatives

| Enzyme | Compound | Ki (μM) |

|---|---|---|

| hCA I | Compound A | 0.966 |

| hCA II | Compound B | 0.083 |

3. Fluorescent Properties

Research has indicated that isoquinolin-3-amines exhibit fluorescent properties, making them suitable for applications in imaging and diagnostics . The quantum yield and extinction coefficients of these compounds can be optimized through structural modifications.

Case Studies

Recent literature has documented several case studies involving isoquinolin-3-amines:

- Case Study 1 : A derivative was tested for its ability to inhibit the growth of acute myeloid leukemia (AML) cells, showing promising results in preclinical models .

- Case Study 2 : Another study explored the application of isoquinoline derivatives in agricultural settings, demonstrating their growth-promoting effects on certain crops .

常见问题

Q. How can researchers ensure reproducibility in studies involving this compound’s mechanism of action?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document synthesis conditions (e.g., solvent purity, humidity) and instrument calibration details. Collaborate via platforms like GitHub for protocol version control .

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 144 g/mol | |

| Melting Point | 154–156°C | |

| Solubility | Low in H₂O; soluble in DMSO |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。